molecular formula C23H29ClN6O B2723722 N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179490-17-5

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2723722
CAS No.: 1179490-17-5
M. Wt: 440.98
InChI Key: RRCMDNCCBVOALD-UHFFFAOYSA-N
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Description

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two dimethylphenyl groups and a morpholino group attached to a triazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the reaction of 3,4-dimethylaniline and 3,5-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the aniline derivatives replace the chlorine atoms on the cyanuric chloride. The resulting intermediate is then reacted with morpholine to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives .

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dimethylphenyl)-N’-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • **N-(3,4-dimethylphenyl)-N’-(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the specific arrangement of its dimethylphenyl and morpholino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.ClH/c1-15-11-16(2)13-20(12-15)25-22-26-21(24-19-6-5-17(3)18(4)14-19)27-23(28-22)29-7-9-30-10-8-29;/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMDNCCBVOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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